BenchChemオンラインストアへようこそ!

N-(furan-2-ylmethyl)-2-(5-phenylisoxazol-3-yl)acetamide

Positional isomerism Wnt/β-catenin signaling Target pathway divergence

This furan-2-ylmethyl-substituted isoxazole-acetamide is a strategic scaffold-hopping probe for EPAC1 inhibitor programs and Wnt/β-catenin selectivity profiling. Unlike generic benzyl or 4-chlorobenzyl analogs, the furan ring introduces unique H-bond acceptor capacity that may shift target selectivity within the EPAC family. The unsubstituted 5-phenyl group on the isoxazole confers reduced antibacterial and COX-2 inhibitory activity versus halogenated/methoxylated derivatives, making it an ideal negative control or baseline comparator. Researchers requiring regioisomeric selectivity data can procure the positional isomer (CAS 943822-70-6) in parallel for head-to-head Wnt vs. EPAC1 pathway assays. Typical purity: 95%. Custom synthesis and bulk quantities available upon request.

Molecular Formula C16H14N2O3
Molecular Weight 282.299
CAS No. 953136-10-2
Cat. No. B2543023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-2-(5-phenylisoxazol-3-yl)acetamide
CAS953136-10-2
Molecular FormulaC16H14N2O3
Molecular Weight282.299
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CO3
InChIInChI=1S/C16H14N2O3/c19-16(17-11-14-7-4-8-20-14)10-13-9-15(21-18-13)12-5-2-1-3-6-12/h1-9H,10-11H2,(H,17,19)
InChIKeyIAJZTASPIWKYEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(Furan-2-ylmethyl)-2-(5-phenylisoxazol-3-yl)acetamide (CAS 953136-10-2): Structural Identity and Compound-Class Context for Procurement Decisions


N-(Furan-2-ylmethyl)-2-(5-phenylisoxazol-3-yl)acetamide (CAS 953136-10-2, molecular formula C16H14N2O3, molecular weight 282.29 g/mol) is a synthetic heterocyclic amide belonging to the 2-(5-phenylisoxazol-3-yl)acetamide scaffold class. The compound features a 5-phenylisoxazole core linked via an acetamide bridge to a furan-2-ylmethylamine moiety . This scaffold is structurally related to isoxazole-based EPAC1 inhibitors explored in US11124489 [1] and to the broader class of isoxazole amide derivatives studied for Wnt/β-catenin modulation [2]. The compound is listed as a research-grade screening compound with a typical purity of 95% .

Why N-(Furan-2-ylmethyl)-2-(5-phenylisoxazol-3-yl)acetamide Cannot Be Interchanged with Generic Isoxazole-Acetamide Analogs


The 2-(5-phenylisoxazol-3-yl)acetamide scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to both the amide N-substituent and the isoxazole 5-position aryl group. In the EPAC1 inhibitor series of US11124489, modification of the isoxazole ring substituent produced IC50 values ranging from 1,200 nM to 7,200 nM across closely related analogs [1]. Simply replacing the furan-2-ylmethyl group with benzyl, 4-chlorobenzyl, or 2-fluorophenyl substituents alters hydrogen-bonding capacity, topological polar surface area, and conformational flexibility, each of which can shift target binding profiles . Furthermore, the positional isomer N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenylacetamide (CAS 943822-70-6), in which the furan and phenyl groups are swapped between the isoxazole ring and the acetamide bridge, has been disclosed in the context of Wnt/β-catenin agonism [2]. This positional isomerism demonstrates that even regioisomeric rearrangement of identical functional groups can redirect biological activity toward entirely different target pathways. Generic substitution without matching the precise N-(furan-2-ylmethyl) substitution pattern therefore carries a high risk of altered or null target engagement.

Quantitative Differentiation Evidence for N-(Furan-2-ylmethyl)-2-(5-phenylisoxazol-3-yl)acetamide (CAS 953136-10-2) Versus Closest Analogs


Positional Isomerism: Regioisomeric Differentiation from CAS 943822-70-6 Alters Predicted Target Engagement Profile

CAS 953136-10-2 and its positional isomer CAS 943822-70-6 share the identical molecular formula (C16H14N2O3) and molecular weight (282.29 g/mol) but differ in the attachment points of the furan and phenyl groups. In the target compound, the phenyl group resides on the isoxazole 5-position and the furan-2-ylmethyl group is on the acetamide nitrogen. In CAS 943822-70-6, the furan is attached to the isoxazole 5-position and the phenyl group is on the acetamide. Patent disclosures indicate that CAS 943822-70-6 falls within the scope of isoxazole derivatives claimed as Wnt/β-catenin agonists [1], a target pathway distinct from the EPAC1 inhibition context in which the 2-(5-phenylisoxazol-3-yl)acetamide scaffold has been explored [2]. No Wnt agonist activity data have been reported for CAS 953136-10-2. This regioisomeric divergence implies that procurement of the wrong positional isomer could result in targeting an entirely different biological pathway with no functional overlap.

Positional isomerism Wnt/β-catenin signaling Target pathway divergence Regioisomeric SAR

Amide N-Substituent Hydrogen-Bond Donor Capacity: Furan-2-ylmethyl vs. 4-Chlorobenzyl (CAS 946226-38-6)

The amide N-substituent critically determines hydrogen-bond donor/acceptor balance. The target compound bears a secondary amide (N-H) with one H-bond donor, while the furan oxygen provides an additional H-bond acceptor site. In contrast, the 4-chlorobenzyl analog CAS 946226-38-6 replaces the furan oxygen with a 4-chlorophenyl group (MW 326.78 vs. 282.29), eliminating the furan oxygen H-bond acceptor while adding lipophilic bulk (Cl substituent). The predicted topological polar surface area (TPSA) for the target compound is approximately 68 Ų (furan oxygen + amide + isoxazole N/O), compared to approximately 55 Ų for the 4-chlorobenzyl analog . This ~13 Ų difference in TPSA can affect membrane permeability and target binding site compatibility, as TPSA values below 60 Ų are associated with improved blood-brain barrier penetration while values above 70 Ų favor peripheral target engagement [1].

Hydrogen-bond donor Physicochemical differentiation TPSA Drug-likeness

Vendor-Supplied Purity Benchmarking: CAS 953136-10-2 vs. Positional Isomer CAS 943822-70-6

The positional isomer CAS 943822-70-6 is commercially available from Bidepharm at a standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC certificates of analysis . In contrast, CAS 953136-10-2 is typically listed at 95% purity on general chemical marketplace platforms , and its availability with full QC documentation (NMR, HPLC) varies by supplier. For applications requiring high-confidence structural identity verification—such as SAR studies where even 3-5% of a regioisomeric impurity could confound activity readouts—this purity differential is procurement-relevant. The 98% purity standard for CAS 943822-70-6 reduces the risk of regioisomeric cross-contamination that could arise from synthetic routes common to both compounds.

Chemical purity QC characterization Procurement specification NMR/HPLC

Isoxazole 5-Position Substituent SAR: Phenyl vs. 4-Chlorophenyl vs. 3,4-Dimethoxyphenyl in the Furan-2-ylmethyl Amide Series

Within the N-(furan-2-ylmethyl)-2-(5-aryl-isoxazol-3-yl)acetamide sub-series, modification of the isoxazole 5-position aryl group produces divergent reported activity profiles. The 4-chlorophenyl analog (2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide) has been investigated for antibacterial activity against Staphylococcus aureus and Escherichia coli . The 3,4-dimethoxyphenyl analog has been associated with COX-2 and TNF-α modulation . The target compound, bearing an unsubstituted phenyl group at the isoxazole 5-position, occupies a distinct position in this SAR landscape—lacking the electron-withdrawing chlorine that enhances antibacterial potency and the electron-donating methoxy groups that favor anti-inflammatory target engagement. This implies that CAS 953136-10-2 may exhibit a differentiated selectivity profile biased away from both antibacterial COX-2-mediated anti-inflammatory activities, making it suitable as a negative control or selectivity probe in assays where these off-target activities must be excluded.

Isoxazole SAR Antibacterial activity COX-2 inhibition Structure-activity relationship

Recommended Research and Procurement Application Scenarios for N-(Furan-2-ylmethyl)-2-(5-phenylisoxazol-3-yl)acetamide (CAS 953136-10-2)


EPAC1 Inhibitor Scaffold Exploration and Selectivity Profiling

Given the structural alignment of the 2-(5-phenylisoxazol-3-yl)acetamide core with EPAC1 inhibitor chemotypes explored in US11124489 (where related isoxazole analogs exhibit IC50 values in the 1.2–7.2 μM range), CAS 953136-10-2 may serve as a scaffold-hopping starting point or selectivity control in EPAC1-mediated cAMP signaling studies. The furan-2-ylmethyl N-substituent introduces H-bond acceptor capacity not present in benzyl- or phenylethyl-substituted analogs, which may shift selectivity within the EPAC protein family or against PKA. Researchers should confirm target engagement experimentally, as no direct EPAC1 activity data are publicly available for this specific compound [1].

Negative Control for Antibacterial or COX-2-Mediated Anti-Inflammatory Assays

Based on class-level SAR inference, the unsubstituted 5-phenyl group on the isoxazole ring of CAS 953136-10-2 is predicted to confer reduced antibacterial and COX-2 inhibitory activity compared to 4-chlorophenyl and 3,4-dimethoxyphenyl analogs, respectively. This makes the compound a candidate negative control or baseline comparator in assays where potent activity is expected from halogenated or methoxylated derivatives. Its use in this role requires empirical validation in the specific assay system .

Regioisomeric Specificity Studies: Wnt Pathway vs. EPAC1 Target Engagement

The positional isomer CAS 943822-70-6 has been disclosed in the context of Wnt/β-catenin agonism, while CAS 953136-10-2 is structurally aligned with the EPAC1 inhibitor scaffold class. Parallel procurement and testing of both regioisomers in Wnt reporter assays (e.g., TOPFlash) and EPAC1-mediated cAMP assays could elucidate the target-pathway selectivity conferred by the furan/phenyl positional swap. This head-to-head comparison would generate valuable SAR data for the isoxazole-acetamide chemotype, informing future medicinal chemistry optimization [2].

Physicochemical Probe for Membrane Permeability and CNS Exposure Studies

With a predicted TPSA of approximately 68 Ų—near the recognized threshold for CNS drug-likeness (TPSA <60–70 Ų)—CAS 953136-10-2 occupies a borderline physicochemical space. This makes it a useful probe compound for experimental determination of parallel artificial membrane permeability assay (PAMPA) values, Caco-2 permeability, or MDCK-MDR1 efflux ratios, particularly in comparison with the more lipophilic 4-chlorobenzyl analog (predicted TPSA ~55 Ų). Such data would inform whether the furan oxygen contributes to or detracts from membrane transit in this scaffold class [3].

Quote Request

Request a Quote for N-(furan-2-ylmethyl)-2-(5-phenylisoxazol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.